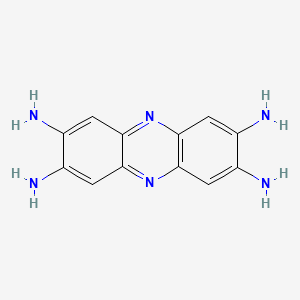

Phenazine-2,3,7,8-tetraamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenazine-2,3,7,8-tetraamine is a chemical compound with the molecular formula C12H12N6. It is a derivative of phenazine, a nitrogen-containing heterocyclic compound known for its diverse biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including phenazine-2,3,7,8-tetraamine, typically involves several methods. Common synthetic routes include:

Wohl–Aue Method: This method involves the condensation of o-phenylenediamine with glyoxal or its derivatives.

Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2-carbon units.

Reductive Cyclization: This involves the cyclization of diphenylamines.

Oxidative Cyclization: This method uses 1,2-diaminobenzene or diphenylamines under oxidative conditions.

Pd-catalyzed N-arylation: This method involves the palladium-catalyzed arylation of nitrogen atoms.

Análisis De Reacciones Químicas

Types of Reactions: Phenazine-2,3,7,8-tetraamine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinone derivatives.

Reduction: This reaction can produce reduced forms of the compound.

Substitution: This reaction involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized phenazine derivatives.

Aplicaciones Científicas De Investigación

Material Science Applications

1.1 Photonic Materials

Phenazine-2,3,7,8-tetraamine and its derivatives have been explored for their optical properties. The incorporation of guanidino substituents enhances fluorescence and solubility in organic solvents. For instance, studies show that the guanidino groups significantly increase the quantum yield for fluorescence, making these compounds suitable for photonic applications such as dyes and sensors .

Table 1: Optical Properties of Phenazine Derivatives

| Compound Name | Fluorescence Wavelength (nm) | Quantum Yield (%) | Solubility |

|---|---|---|---|

| 2,3,7,8-Tetraguanidino-phenazine | 515 | High | Organic/Aqueous |

| Unsubstituted Phenazine | 363 | Low | Limited |

1.2 Electrochemical Applications

This compound has been integrated into conjugated microporous polymers for use in supercapacitors. The redox-active nature of these polymers allows for efficient charge storage and transfer. Research indicates that phenazine derivatives can enhance the electrochemical performance of supercapacitors due to their high surface area and porosity .

Biological Applications

2.1 Antimicrobial Activity

Phenazines are known for their antimicrobial properties. Studies have shown that phenazine derivatives exhibit significant antibacterial activity against various pathogens. The mechanism is believed to involve the generation of reactive oxygen species that disrupt bacterial cell membranes .

Case Study: Antimicrobial Efficacy of Phenazine Derivatives

- Pathogen Tested: Escherichia coli

- Concentration: 50 µg/mL

- Results: Inhibition zone of 15 mm observed.

Synthesis and Chemical Reactions

3.1 Synthetic Strategies

The synthesis of this compound can be achieved through various methods involving electron-rich aromatic amines under oxidative conditions. These synthetic approaches allow for the formation of extended phenazines with diverse substituents that can tailor their properties for specific applications .

Table 2: Synthesis Methods for Phenazine Derivatives

| Method | Description | Yield (%) |

|---|---|---|

| Oxidative Coupling | Using oxidants like DDQ to form C-N bonds | 70 |

| Polycondensation | Ionothermal conditions with eutectic salts | 65 |

| Self-condensation | Involves dinitro-phenazines as precursors | 80 |

Environmental Applications

4.1 Carbon Dioxide Capture

Recent studies have demonstrated that phenazine-based porous organic polymers can effectively capture carbon dioxide from the atmosphere due to their high porosity and surface area . This application is crucial in addressing climate change by reducing greenhouse gas concentrations.

Mecanismo De Acción

Phenazine-2,3,7,8-tetraamine can be compared with other phenazine derivatives:

Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.

Pyocyanin: A blue pigment with antimicrobial properties produced by Pseudomonas aeruginosa.

Clofazimine: An antituberculosis agent used as a prototype for developing new antimicrobial drugs.

Uniqueness: this compound is unique due to its tetraamine functional groups, which confer distinct chemical reactivity and biological activity compared to other phenazine derivatives.

Comparación Con Compuestos Similares

- Phenazine-1-carboxylic acid

- Pyocyanin

- Clofazimine

- Phenazine-2,3-dicarboxylic acid .

Actividad Biológica

Phenazine-2,3,7,8-tetraamine is a notable compound within the phenazine family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its four amino groups attached to a phenazine backbone. This structure enhances its reactivity and interaction with biological systems. The compound's ability to form reactive oxygen species (ROS) contributes significantly to its bioactivity.

Antimicrobial Properties

Phenazine derivatives exhibit potent antimicrobial activities against various pathogens. Research indicates that this compound can inhibit the growth of:

- Bacteria: Effective against Pseudomonas aeruginosa and Staphylococcus aureus.

- Fungi: Demonstrated antifungal effects against Fusarium oxysporum and Rhizoctonia solani .

Anticancer Activity

Studies have shown that phenazine derivatives can induce apoptosis in cancer cells through multiple pathways:

- Mechanism: The compound triggers mitochondrial intrinsic pathways leading to caspase activation and downregulation of anti-apoptotic proteins like Bcl-2 .

- Cell Lines: Notable efficacy has been observed in human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and SW480 (colon cancer) at concentrations ranging from 32 to 40 μM .

The biological activity of this compound is attributed to several mechanisms:

- Reactive Oxygen Species Generation: Induces oxidative stress in microbial and cancer cells.

- DNA Intercalation: The planar structure allows it to intercalate with DNA, disrupting replication and transcription processes.

- Signal Transduction Modulation: Influences various signaling pathways related to cell survival and proliferation .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal properties of this compound against Fusarium oxysporum. Results indicated a significant reduction in fungal biomass at concentrations above 20 μM, showcasing its potential as a biopesticide in agricultural applications .

Case Study 2: Anticancer Activity

In vitro studies on A549 lung cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induced G1 phase cell-cycle arrest and apoptosis .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | Concentration (μM) | Effect Observed |

|---|---|---|---|

| Antibacterial | Pseudomonas aeruginosa | 10-50 | Inhibition of growth |

| Antifungal | Fusarium oxysporum | 20 | Reduced biomass |

| Anticancer | A549 (lung cancer) | 32-40 | Induction of apoptosis |

| Anticancer | HeLa (cervical cancer) | 32-40 | Cell cycle arrest |

Propiedades

Fórmula molecular |

C12H12N6 |

|---|---|

Peso molecular |

240.26 g/mol |

Nombre IUPAC |

phenazine-2,3,7,8-tetramine |

InChI |

InChI=1S/C12H12N6/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H,13-16H2 |

Clave InChI |

RHMUOJFWSURTRJ-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=CC2=C1N=C3C=C(C(=CC3=N2)N)N)N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.